Furpiridinas

Furopyridines are a class of heterocyclic compounds derived from the fusion of a furan ring and a pyridine ring, forming a five-membered oxygen-containing aromatic ring attached to a six-membered nitrogen-containing aromatic ring. These molecules possess unique electronic and structural properties due to their conjugated system, making them important in various applications.

Furopyridines exhibit diverse chemical reactivity depending on the substituents at different positions. They can be synthesized via various routes such as condensation reactions between furan and pyridine derivatives or through modification of existing aromatic compounds. In pharmaceutical research, furopyridines have shown potential as drug candidates for treating conditions like cancer due to their ability to modulate key biological pathways.

In organic synthesis, these molecules serve as valuable building blocks for the construction of complex molecular structures. Their application in materials science is also promising, particularly in the development of electronic and optical devices where specific properties can be tailored through structural modifications.

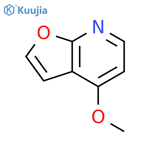

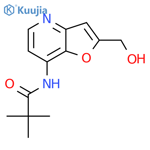

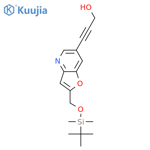

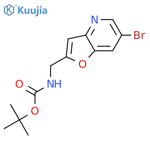

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

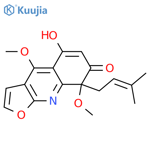

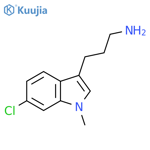

|

Furo[2,3-b]quinolin-7(8H)-one,5-hydroxy-4,8-dimethoxy-8-(3-methyl-2-buten-1-yl)-, (-)- | 161068-67-3 | C18H19NO5 |

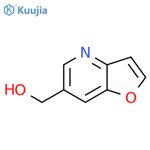

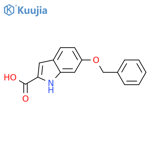

|

{furo[3,2-b]pyridin-6-yl}methanol | 227938-34-3 | C8H7NO2 |

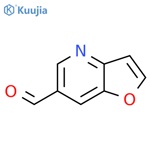

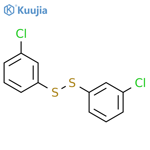

|

Furo[3,2-b]pyridine-6-carbaldehyde | 227939-48-2 | C8H5NO2 |

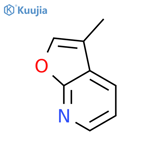

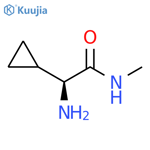

|

3-methyl-Furo[2,3-b]pyridine | 109274-90-0 | C8H7NO |

|

Furo[2,3-b]pyridine-2-carbonitrile | 109274-95-5 | C8H4N2O |

|

Furo[2,3-b]pyridine,4-methoxy- | 193624-92-9 | C8H7NO2 |

|

N-(2-(Hydroxymethyl)furo3,2-bpyridin-7-yl)-pivalamide | 1171920-26-5 | C13H16N2O3 |

|

3-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)prop-2-yn-1-ol | 1186310-87-1 | C17H23NO3Si |

|

tert-Butyl (6-Bromofuro3,2-bpyridin-2-yl)-methylcarbamate | 1186310-86-0 | C13H15BrN2O3 |

|

6-Bromofuro3,2-bpyridine-2-carbonitrile | 1203498-94-5 | C8H3BrN2O |

Literatura relevante

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

Proveedores recomendados

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

N-(Azido-PEG4)-biocytin Cas No: 2055042-70-9

N-(Azido-PEG4)-biocytin Cas No: 2055042-70-9